molecular formula C22H20N4 B12661431 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline CAS No. 156810-64-9

7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline

Cat. No.: B12661431
CAS No.: 156810-64-9
M. Wt: 340.4 g/mol
InChI Key: HNKCQYVZCLBPPH-UHFFFAOYSA-N
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Description

7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a benzoindole fused with a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline typically involves a multi-step process. One common method is the cyclo-condensation reaction, where anthraquinone derivatives are used as starting materials. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale cyclo-condensation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It also interacts with specific enzymes, inhibiting their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline stands out due to its unique combination of a benzoindole and quinoxaline ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

156810-64-9

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,12,15,17,19-decaen-14-yl)ethanamine

InChI

InChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3

InChI Key

HNKCQYVZCLBPPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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